Fmoc-L-Beta-Homolysin(Boc)

Übersicht

Beschreibung

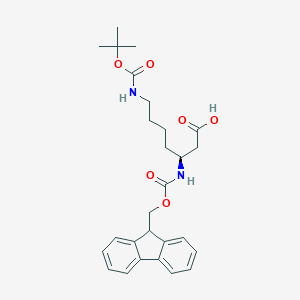

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482,57 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fmoc-L-Beta-Homolysin(Boc) Anwendungen in der wissenschaftlichen Forschung:

Pharmazeutisches Zwischenprodukt

Fmoc-L-Beta-Homolysin(Boc) dient als Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen. Seine Rolle ist entscheidend bei der Entwicklung neuer Medikamente, insbesondere solcher, die eine bestimmte Aminosäuresequenz oder -struktur für ihre Aktivität benötigen .

Proteomik-Forschung

Diese Verbindung wird in der Proteomik verwendet, der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Sie wird für die Peptidsynthese verwendet, die für das Verständnis von Proteininteraktionen und -funktionen in biologischen Systemen unerlässlich ist .

Modulation von Ionenpaarungs-Wechselwirkungen

In Struktur-Wirkungs-Beziehungsstudien (SAR) wird Fmoc-L-Beta-Homolysin(Boc) verwendet, um Ionenpaarungs-Wechselwirkungen zwischen Lysin-Resten und Enzym-Carboxylat-Gruppen zu modulieren. Dies hilft zu verstehen, wie Veränderungen der chemischen Struktur die Aktivität einer Verbindung beeinflussen können .

Biochemische Synthese

Die Verbindung kann für die biochemische Synthese verwendet werden, einschließlich der Herstellung von cyclischen Peptiden und Analoga, die für die Untersuchung von Protein-Protein-Wechselwirkungen und Enzymfuktionen wichtig sind .

Wirkmechanismus

Target of Action

Fmoc-L-beta-homolysine(Boc) is a homolog of lysine . It is used to modulate ion-pairing interactions between Lys and enzyme carboxylate groups in structure-activity relationship (SAR) studies . The primary targets of this compound are therefore enzymes that interact with lysine residues.

Mode of Action

The compound interacts with its targets by modulating ion-pairing interactions between lysine and enzyme carboxylate groups . This can alter the activity of the target enzymes, leading to changes in the biochemical pathways they are involved in.

Pharmacokinetics

It is known to be sparingly soluble in water , which could impact its bioavailability.

Action Environment

The action, efficacy, and stability of Fmoc-L-beta-homolysine(Boc) could be influenced by various environmental factors. For instance, its solubility suggests that it might be more effective in non-polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity.

Biologische Aktivität

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, often abbreviated as Fmoc-β-HomoLys(Boc)-OH, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly utilized in peptide synthesis as a protecting group for amino acids. The presence of both a tert-butoxycarbonyl (Boc) moiety and a heptanoic acid chain contributes to its unique properties and potential interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The structural components may allow the compound to act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : The unique functional groups may facilitate binding to various biological receptors, influencing cellular signaling pathways.

- Antimicrobial and Anticancer Properties : Similar compounds have demonstrated antimicrobial and anticancer activities, suggesting that this compound may exhibit similar effects through interaction with cellular mechanisms.

Antimicrobial Activity

Research indicates that derivatives of fluorenyl compounds possess antimicrobial properties. The structural characteristics of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid may enhance its effectiveness against various bacterial strains.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of fluorenyl derivatives. The ability of this compound to interact with cellular mechanisms related to cancer progression positions it as a candidate for further investigation in cancer therapeutics.

Anti-inflammatory Effects

A series of N-(fluorenyl-9-methoxycarbonyl) amino acids have shown broad-spectrum anti-inflammatory activity. Specifically, compounds similar to (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid have been effective in models of dermatitis and arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Experimental Results

- In Vitro Studies : In vitro studies have demonstrated that the compound inhibits T-lymphocyte activation and reduces leukocyte infiltration in inflammatory models. These findings indicate its potential as a therapeutic agent for inflammatory diseases .

- Antiproliferative Activity : Similar fluorenone derivatives have been shown to possess antiproliferative activity against cancer cell lines, acting as type I topoisomerase inhibitors . Such activities suggest that (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid could be developed further for cancer treatment applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorophenol | Chlorinated phenol | Antimicrobial |

| Fluorenone | Fluorene derivative | Anticancer |

| N-(fluorenyl-9-methoxycarbonyl)leucine | Amino acid derivative | Anti-inflammatory |

This table illustrates how (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid compares with other structurally related compounds regarding their biological activities.

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBUQLGECIYUDT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375817 | |

| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-47-1 | |

| Record name | (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-beta-homolysine(Boc) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.